N-phenyl-N-(4-(piperidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-phenyl-N-(4-(piperidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, related compounds have been synthesized. For instance, N-Phenethyl-4-piperidinone (NPP), a derivative of 4-piperidinone, is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs such as fentanyl . It can be prepared from 4-piperidinone and phenethyl bromide in biphasic conditions with a variety of phase transfer catalysts .Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to N-phenyl-N-(4-(piperidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety, such as a benzylsulfonyl group, significantly increased activity. Specifically, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a potent inhibitor of AChE, with potential as an antidementia agent (Sugimoto et al., 1990).
Prokinetic Agents
Benzamide derivatives, including structures similar to the compound , were synthesized and evaluated for their effect on gastrointestinal motility. Compounds with a benzoyl, phenylsulfonyl, or benzylsulfonyl derivative showed an ability to accelerate gastric emptying and increase the frequency of defecation. This indicates potential as novel prokinetic agents with reduced side effects, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Anti-HIV-1 Activity
Piperidine-4-carboxamide CCR5 antagonists, structurally related to the compound of interest, were developed with the introduction of various polar groups to improve metabolic stability. Specifically, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion. This compound emerged as a clinical candidate for further development, showing potent anti-HIV-1 activity (Imamura et al., 2006).
Antituberculosis Activity
Compounds derived from piperidin-4-one, through a multi-step synthesis, were evaluated for their inhibitory activity against Mycobacterium tuberculosis (MTB) pantothenate synthetase. Among these, specific derivatives showed significant activity, indicating potential as novel MTB pantothenate synthetase inhibitors (Samala et al., 2013).
Antibacterial Activity
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antibacterial activity. These compounds exhibited moderate to strong activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as novel antibacterial agents (Khalid et al., 2016).
properties
IUPAC Name |
N-phenyl-N-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c28-23(20-12-14-22(15-13-20)32(30,31)26-18-8-3-9-19-26)27(21-10-4-1-5-11-21)24(29)25-16-6-2-7-17-25/h1,4-5,10-15H,2-3,6-9,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZYXZEEBVBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.